![molecular formula C21H17NO3 B263248 Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)
Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)- is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is also known by its chemical name, AMT, and has been found to have unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
AMT has been studied for its potential use in various scientific research applications. One of the most notable applications is its use in neuroscience research. AMT has been found to interact with various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes.
Wirkmechanismus
The exact mechanism of action of AMT is not fully understood. However, it is thought to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By interacting with this receptor, AMT may modulate these processes and produce its unique effects.
Biochemical and Physiological Effects:
AMT has been found to produce a range of biochemical and physiological effects. These include changes in mood, perception, and cognition. It has also been found to produce changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by its interactions with various neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
AMT has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. It also has a unique pharmacological profile, which makes it a valuable tool for studying various physiological and pathological processes. However, there are also limitations to its use. For example, its effects can be highly variable between individuals, making it difficult to draw definitive conclusions from experiments.
Zukünftige Richtungen
There are several future directions for research on AMT. One area of interest is its potential use as a therapeutic agent for various psychiatric and neurological disorders. Another area of interest is its use as a tool for studying the role of neurotransmitters in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of AMT and its effects on various neurotransmitter systems.
Conclusion:
In conclusion, Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)- is a synthetic compound that has been studied for its potential use in various scientific research applications. Its unique pharmacological profile and interactions with various neurotransmitter systems make it a valuable tool for studying various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
AMT can be synthesized through a process called reductive amination. This process involves the reduction of a ketone with a reducing agent and the subsequent reaction of the resulting amine with an aldehyde. The final product is then purified through a series of chromatography techniques.
Eigenschaften
Molekularformel |
C21H17NO3 |
---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(2-methoxy-5-methylphenyl)dibenzofuran-4-carboxamide |
InChI |
InChI=1S/C21H17NO3/c1-13-10-11-19(24-2)17(12-13)22-21(23)16-8-5-7-15-14-6-3-4-9-18(14)25-20(15)16/h3-12H,1-2H3,(H,22,23) |
InChI-Schlüssel |
YQONFNIGRFMAQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=C2OC4=CC=CC=C34 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=C2OC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.